cis-Decahydronaphthalene-d18: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
cis-Decahydronaphthalene-d18: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This technical guide offers an in-depth examination of cis-Decahydronaphthalene-d18, a fully deuterated derivative of cis-decalin. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental chemical properties, spectroscopic characteristics, and critical applications, with an emphasis on the scientific rationale behind its use.
Core Chemical and Physical Properties: A Comparative Analysis
cis-Decahydronaphthalene-d18, or perdeutero-cis-decalin, is a saturated bicyclic hydrocarbon in which all eighteen hydrogen atoms are isotopically substituted with deuterium.[1] This substitution is the key to its utility in a range of scientific applications, primarily by introducing a significant mass difference without substantially altering its chemical reactivity.
A thorough understanding of its properties is best achieved through a direct comparison with its non-deuterated analog, cis-decahydronaphthalene.
| Property | cis-Decahydronaphthalene-d18 | cis-Decahydronaphthalene |
| Chemical Formula | C₁₀D₁₈[2] | C₁₀H₁₈[3][4] |
| Molecular Weight | 156.36 g/mol [1][2] | 138.25 g/mol [3][5] |
| CAS Number | 28788-42-3[1][2] | 493-01-6[4][6] |
| Appearance | Colorless liquid[7] | Colorless liquid[3][4] |
| Boiling Point | ~193 °C (lit.)[2] | 193 °C (lit.)[6] |
| Melting Point | Not precisely defined, similar to cis-isomer | -43 °C (lit.)[6][8] |
| Density | ~1.012 g/mL at 25 °C[2] | 0.897 g/mL at 25 °C (lit.)[9] |
| Isotopic Purity | Typically ≥98 atom % D[2][10] | Not Applicable |
The most pronounced difference is the molecular weight, a direct result of replacing protium (¹H) with deuterium (²H). This mass difference is fundamental to its application in mass spectrometry. The chemical behavior, dictated by the carbon framework, remains largely consistent, making it an exemplary internal standard for analytical purposes.
The Spectroscopic Impact of Deuteration
The substitution of hydrogen with deuterium has a profound effect on the molecule's spectroscopic signature. A clear understanding of these alterations is crucial for its accurate identification and application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, cis-Decahydronaphthalene-d18 is effectively silent, producing no signals. This is due to deuterium's different gyromagnetic ratio, causing it to resonate at a frequency far removed from that of protons. This characteristic is highly advantageous when it is used as a non-interfering solvent or as an internal standard in the ¹H NMR analysis of a protonated analyte.
Conversely, in ²H (Deuterium) NMR, the molecule will display a complex pattern of signals corresponding to the various deuterium environments. The cis-fusion of the two cyclohexane rings imparts conformational flexibility, allowing for a "ring-flipping" process that influences the resulting NMR spectrum.
Caption: Conformational inversion of the cis-decalin ring system.
Infrared (IR) Spectroscopy
The vibrational frequencies of chemical bonds are dependent on the masses of the constituent atoms. The C-D bond is stronger and heavier than the C-H bond. As a result, C-D stretching vibrations are observed at a lower frequency (approximately 2100-2200 cm⁻¹) in contrast to C-H stretches (around 2850-3000 cm⁻¹). This distinct shift in the IR spectrum serves as a definitive confirmation of successful deuteration.
Mass Spectrometry (MS)
In mass spectrometry, cis-Decahydronaphthalene-d18 will present a molecular ion peak (M⁺) at an m/z of approximately 156.36.[2] This is 18 mass units greater than its non-deuterated counterpart (m/z 138.25).[3] This substantial and well-defined mass shift is the cornerstone of its utility as an internal standard in quantitative MS analyses.
Key Applications in Scientific Research
The distinctive properties of cis-Decahydronaphthalene-d18 make it an invaluable tool across several scientific disciplines.
Internal Standard for Quantitative Analysis
In quantitative mass spectrometry, particularly when dealing with complex matrices such as biological fluids or environmental samples, an internal standard is indispensable for achieving accurate and precise measurements. An ideal internal standard should mimic the chemical and physical behavior of the analyte while being clearly distinguishable by the detector.
Principle of Operation:
The use of a deuterated internal standard is a robust method for correcting for analyte loss during sample preparation and for variations in instrument response.
Experimental Protocol: Quantification of an Analyte Using a Deuterated Internal Standard
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Preparation of Stock Solutions:
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Prepare a stock solution of the analyte (e.g., cis-decahydronaphthalene) at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
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Prepare a stock solution of the internal standard (cis-Decahydronaphthalene-d18) at a known concentration (e.g., 1 mg/mL) in the same solvent.
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-
Preparation of Calibration Standards:
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Create a series of calibration standards by spiking a blank matrix with varying concentrations of the analyte stock solution.
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To each calibration standard, add a fixed amount of the internal standard stock solution.
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-
Sample Preparation:
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To each unknown sample, add the same fixed amount of the internal standard stock solution as was added to the calibration standards.
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Perform the necessary sample extraction and clean-up procedures.
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-
LC-MS/MS Analysis:
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Inject the prepared calibration standards and unknown samples into the LC-MS/MS system.
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Develop a chromatographic method to separate the analyte and the internal standard.
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Set up the mass spectrometer to monitor for the specific m/z of the analyte and the internal standard.
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Data Analysis:
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For each injection, determine the peak area of the analyte and the internal standard.
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Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and unknown sample.
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Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
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Caption: Workflow for quantitative analysis using an internal standard.
Utility in Mechanistic and Tracer Studies
Deuterium labeling is a powerful method for elucidating reaction mechanisms and tracing metabolic pathways.[1] By substituting hydrogen with deuterium, researchers can monitor the molecule's fate through a series of complex transformations. The C-D bond is stronger than the C-H bond, which can give rise to a kinetic isotope effect (KIE). The observation of a KIE can provide strong evidence for bond scission at a specific position during the rate-determining step of a reaction.
Safety and Handling Precautions
cis-Decahydronaphthalene-d18 is a flammable liquid and vapor.[7][11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[7] Avoid contact with skin and eyes, and prevent inhalation of vapors.[7][11] This material may form explosive peroxides and should be stored away from heat and sources of ignition.[9] Always consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information.[7][11]
Conclusion
cis-Decahydronaphthalene-d18 is a highly valuable tool for analytical chemists and researchers. Its isotopic purity and stability make it an excellent internal standard for ensuring the accuracy and reliability of quantitative data.[1] Furthermore, its application in mechanistic and tracer studies underscores the broader significance of isotopic labeling in advancing our comprehension of intricate chemical and biological processes.[1]
References
-
Stenutz. cis-decalin. [Link]
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Cole-Parmer. Material Safety Data Sheet - Decahydronaphthalene-d18, 99.5 atom % D. [Link]
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PubChem. Decalin | C10H18 | CID 7044. [Link]
-
Wikipedia. Decalin. [Link]
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PubChem. cis-Decalin-d | C10H18 | CID 129693364. [Link]
Sources
- 1. Buy cis-Decahydronaphthalene-d18 | 28788-42-3 [smolecule.com]
- 2. Decahydronaphthalene-d18 D 98atom 28788-42-3 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Decalin - Wikipedia [en.wikipedia.org]
- 6. CIS-DECAHYDRONAPHTHALENE CAS#: 493-01-6 [m.chemicalbook.com]
- 7. isotope.com [isotope.com]
- 8. cis-decalin [stenutz.eu]
- 9. CIS-DECAHYDRONAPHTHALENE | 493-01-6 [chemicalbook.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
